molecular formula C16H14O4 B12557512 Methyl 2-(3-methoxybenzoyl)benzoate CAS No. 142354-79-8

Methyl 2-(3-methoxybenzoyl)benzoate

Cat. No.: B12557512
CAS No.: 142354-79-8
M. Wt: 270.28 g/mol
InChI Key: PTFSNXMUCLLPIW-UHFFFAOYSA-N
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Description

Methyl 2-(3-methoxybenzoyl)benzoate is an organic compound with the molecular formula C16H14O4 It is a derivative of benzoic acid and is characterized by the presence of a methoxy group and a benzoyl group attached to the benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-methoxybenzoyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Friedel-Crafts acylation of methyl benzoate with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methoxybenzoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding carboxylic acid derivative.

    Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzoic acid, while reduction of the benzoyl group can produce methyl 2-(3-methoxybenzyl)benzoate.

Scientific Research Applications

Methyl 2-(3-methoxybenzoyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-(3-methoxybenzoyl)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The methoxy and benzoyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Similar in structure but lacks the methoxy and benzoyl groups.

    Methyl 3-methoxybenzoate: Contains a methoxy group but lacks the benzoyl group.

    Methyl 2-benzoylbenzoate: Contains a benzoyl group but lacks the methoxy group.

Uniqueness

Methyl 2-(3-methoxybenzoyl)benzoate is unique due to the presence of both methoxy and benzoyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its simpler analogs.

Properties

CAS No.

142354-79-8

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

methyl 2-(3-methoxybenzoyl)benzoate

InChI

InChI=1S/C16H14O4/c1-19-12-7-5-6-11(10-12)15(17)13-8-3-4-9-14(13)16(18)20-2/h3-10H,1-2H3

InChI Key

PTFSNXMUCLLPIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2C(=O)OC

Origin of Product

United States

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